REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[NH:9]1[CH:14]=[CH:13][CH:12]=[N:11][C:10]1=[S:15]>CC[O-].[Na+]>[N:9]1[CH:14]=[CH:13][CH:12]=[N:11][C:10]=1[S:15][C:2]1[N:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=N1)Br
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
N1C(N=CC=C1)=S
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CC[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the chloroform solution shaken with 2 M NaOH and with water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with chloroform (70 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dried (MgSO4) solution
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue repeatedly extracted with pet. ether leaving the title compound
|
Name
|
|
Type
|
|
Smiles
|
N1=C(N=CC=C1)SC1=NC=C(C=N1)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |